molecular formula C19H18ClN3O3S B2396861 7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251616-50-8

7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2396861
CAS No.: 1251616-50-8
M. Wt: 403.88
InChI Key: PHHHVQQVVXLMAL-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • A 2-chlorophenyl group at the 7-position, contributing steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-14-4-2-1-3-12(14)13-11-27-16-15(13)21-18(22-17(16)24)23-7-5-19(6-8-23)25-9-10-26-19/h1-4,11H,5-10H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHVQQVVXLMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1251616-50-8) is a member of the thienopyrimidinone class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O3SC_{19}H_{18}ClN_{3}O_{3}S with a molecular weight of 403.89 g/mol. The structure features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is known for its biological significance.

Antimicrobial Activity

Research has indicated that thienopyrimidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess potent antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined for these compounds, revealing effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Thienopyrimidinone Derivatives

Compound IDMIC (µg/mL)Target Organisms
4c12E. coli
4e15S. aureus
5c10Mycobacterium tuberculosis

The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. The presence of the thieno ring system is crucial for the antimicrobial activity, as it enhances the interaction with bacterial enzymes .

Case Studies

  • Antibacterial Evaluation : In a study evaluating various thieno[3,2-d]pyrimidinones, compound 4c showed remarkable activity against Gram-positive bacteria with an MIC of 12 µg/mL. This compound was further assessed for toxicity using hemolytic assays, indicating a favorable safety profile at therapeutic doses .
  • Antimycobacterial Studies : Another investigation highlighted the efficacy of these derivatives against Mycobacterium avium , with several compounds demonstrating MIC values below 20 µg/mL. This suggests potential applications in treating infections caused by resistant strains of mycobacteria .

Therapeutic Potential

Beyond antimicrobial activity, thienopyrimidinones are being explored for their potential role as therapeutic agents in various diseases:

  • Cancer Therapy : Preliminary studies suggest that these compounds may inhibit certain cancer cell lines by inducing apoptosis.
  • Neurological Disorders : Some derivatives have shown promise as selective serotonin receptor agonists, indicating potential applications in treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The following table compares structural and physicochemical properties of the target compound with analogs from the evidence:

Compound ID/Name Substituents (Position) Molecular Formula Molecular Weight logP Key Features Reference
Target: 7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 2-ClPh; 2: Spiro ring C₂₁H₁₈ClN₃O₃S 443.90* ~3.2† High rigidity (spiro), moderate lipophilicity, halogen-enhanced stability -
Z250-0370: 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 4-FPh; 2: Spiro ring C₁₉H₁₈FN₃O₃S 387.43 2.7789 Fluorine bioisostere; lower molecular weight, similar spiro moiety
Compound 12: 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2,6: 3-MeOPh C₂₆H₂₀N₂O₃S 440.52 Not reported Symmetric methoxy groups; higher polarity, reduced membrane permeability
Compound 3a: 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 2,6: 3-MeOPh; 3: Me C₂₇H₂₂N₂O₃S 454.54 Not reported Methylation increases steric bulk, may reduce solubility

*Estimated based on analogous structures. †Predicted using substituent contributions (Cl: +0.71 vs. F: +0.14).

Key Structural and Functional Differences

Chlorine’s larger atomic radius may improve π-π stacking but reduce solubility relative to fluorine.

Spiro vs. Non-Spiro Moieties: The 1,4-dioxa-8-azaspiro[4.5]decane group in the target compound and Z250-0370 confers conformational restraint, likely improving metabolic stability compared to flexible alkyl/aryl substituents in Compounds 12 and 3a .

Substituent Position :

  • Compounds with substituents at the 6-position (e.g., Compound 12) exhibit distinct electronic profiles compared to the 7-position substitution in the target compound, altering charge distribution across the aromatic system .

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